molecular formula C13H17BrN2O2 B248134 N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide

N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide

Cat. No.: B248134
M. Wt: 313.19 g/mol
InChI Key: FFKILSHSSTVOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide is a chemical compound with a molecular formula of C13H17BrN2O2 It is characterized by the presence of a bromophenyl group and a morpholinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide typically involves the reaction of 4-bromobenzoyl chloride with 3-(4-morpholinyl)propanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: 4-hydroxyphenyl derivative.

    Reduction: Corresponding amine derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholinyl group can enhance solubility and bioavailability. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N’-[4-(4-morpholinyl)butyl]-urea
  • 4-Bromo-N-(4-methoxybenzyl)benzamide

Uniqueness

N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide is unique due to its specific combination of a bromophenyl group and a morpholinyl group attached to a propanamide backbone. This structural arrangement imparts distinct physicochemical properties and biological activities compared to other similar compounds. For instance, the presence of the morpholinyl group can enhance water solubility and improve pharmacokinetic profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

N-(4-bromophenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C13H17BrN2O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)

InChI Key

FFKILSHSSTVOBO-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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